molecular formula C25H29N3O3S2 B11244708 2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11244708
M. Wt: 483.7 g/mol
InChI Key: OZSLBIKLIKAQMW-UHFFFAOYSA-N
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Description

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and an azepane sulfonyl group, which can enhance its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Next, the azepane sulfonyl group is introduced through a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride in the presence of a base. The final step involves the coupling of the quinoline derivative with 3-methylphenyl acetamide through a thiol-ene reaction, where the sulfanyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and sulfonylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.

Mechanism of Action

The mechanism of action of 2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The azepane sulfonyl group can enhance the compound’s solubility, allowing it to reach its targets more effectively. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N-(3-methylphenyl)acetamide
  • 2-{[5-(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N-(3-methylphenyl)acetamide
  • 2-{[5-(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl-N-(4-ethylphenyl)acetamide

Uniqueness

2-{[6-(Azepane-1-sulfonyl)-4-methylquinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its combination of a quinoline core and an azepane sulfonyl group. This combination enhances its solubility and bioavailability, making it a promising candidate for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

2-[6-(azepan-1-ylsulfonyl)-4-methylquinolin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C25H29N3O3S2/c1-18-8-7-9-20(14-18)26-24(29)17-32-25-15-19(2)22-16-21(10-11-23(22)27-25)33(30,31)28-12-5-3-4-6-13-28/h7-11,14-16H,3-6,12-13,17H2,1-2H3,(H,26,29)

InChI Key

OZSLBIKLIKAQMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCCC4)C(=C2)C

Origin of Product

United States

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